molecular formula C11H10N2O3 B1473046 5-Ethyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid CAS No. 1955561-40-6

5-Ethyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid

Cat. No. B1473046
CAS RN: 1955561-40-6
M. Wt: 218.21 g/mol
InChI Key: OUZXNWNFGGPSBC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Isoxazole is a five-membered heterocyclic moiety . The total percentage of the AMIA resonance structure with a double C=N bond is 34.19%; additionally, a strong intramolecular hydrogen bond between one of the hydrogens of the amino group and oxygen from the carbonyl group was observed, which stabilizes the structure .


Chemical Reactions Analysis

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

Isoxazole rings, such as in 5-Ethyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid, are prevalent in drug discovery due to their pharmacological significance. They are often used as key frameworks in the development of new drugs because of their ability to bind to various biological targets . This compound could serve as a precursor in synthesizing novel drugs with potential antibacterial, anticancer, or anti-inflammatory properties .

Agriculture

In agriculture, isoxazole derivatives can be utilized to create pesticides and herbicides. The structural moiety of isoxazole is known for its biological activity, which could be harnessed to develop compounds that target specific pests or weeds without affecting crops .

Material Science

The isoxazole ring is a versatile scaffold for developing new materials with unique properties. For instance, it can be incorporated into polymers to enhance their stability or used in the synthesis of organic semiconductors for electronic applications .

Environmental Science

Isoxazole derivatives can play a role in environmental remediation. They may be involved in the synthesis of compounds that help in the degradation of pollutants or serve as indicators for environmental monitoring .

Analytical Chemistry

In analytical chemistry, isoxazole derivatives can be used as reagents or building blocks for the synthesis of more complex molecules that are required for analytical procedures, such as chromatography standards or fluorescent markers .

Biochemistry

Isoxazole compounds are significant in biochemistry research. They can act as enzyme inhibitors or receptor modulators, which is crucial for understanding cellular processes and designing drugs that can modulate these pathways .

properties

IUPAC Name

5-ethyl-3-pyridin-4-yl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-8-9(11(14)15)10(13-16-8)7-3-5-12-6-4-7/h3-6H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZXNWNFGGPSBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)C2=CC=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Ethyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid
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Reactant of Route 6
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5-Ethyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid

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